molecular formula C12H17NNa2O13S B13833203 alpha-DeltaUA-[1-->4]-GlcN-6S

alpha-DeltaUA-[1-->4]-GlcN-6S

Cat. No.: B13833203
M. Wt: 461.31 g/mol
InChI Key: ZOBOTGHDCFZANZ-HGOXMNNESA-L
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Description

Heparin disaccharide II-H sodium salt is a derivative of heparin, a naturally occurring anticoagulant. This compound is a disaccharide fragment of heparin, specifically composed of α-ΔUA-[1→4]-GlcN-6S. It is used extensively in biochemical and physiological research due to its ability to mimic the biological activity of heparin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heparin disaccharide II-H sodium salt is typically produced through the enzymatic digestion of heparin or heparan sulfate using heparinase enzymes. The process involves the cleavage of heparin into smaller disaccharide units, which are then purified and converted into their sodium salt form. The reaction conditions often include maintaining a specific pH and temperature to optimize enzyme activity and ensure the stability of the disaccharide fragments .

Industrial Production Methods

Industrial production of heparin disaccharide II-H sodium salt follows a similar enzymatic digestion process but on a larger scale. The heparinase enzymes are produced in bulk, and the digestion process is carried out in large bioreactors. The resulting disaccharide fragments are then subjected to multiple purification steps, including filtration, chromatography, and crystallization, to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Heparin disaccharide II-H sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfated and desulfated derivatives of the disaccharide, which have different biological activities and applications in research .

Scientific Research Applications

Heparin disaccharide II-H sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Heparin disaccharide II-H sodium salt exerts its effects by interacting with various proteins and enzymes involved in the coagulation cascade. It binds to antithrombin III, enhancing its inhibitory activity against thrombin and factor Xa, which are crucial for blood clot formation. This interaction prevents the formation of clots and maintains blood flow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heparin disaccharide II-H sodium salt is unique due to its specific structure, which allows it to mimic the biological activity of heparin more closely than other disaccharide fragments. Its ability to enhance antithrombin III activity makes it particularly valuable in anticoagulation research and drug development .

Properties

Molecular Formula

C12H17NNa2O13S

Molecular Weight

461.31 g/mol

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C12H19NO13S.2Na/c13-6-8(16)9(5(24-11(6)19)2-23-27(20,21)22)26-12-7(15)3(14)1-4(25-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1

InChI Key

ZOBOTGHDCFZANZ-HGOXMNNESA-L

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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